2,6-Difluorobenzoyl chloride

Catalog No.
S704537
CAS No.
18063-02-0
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzoyl chloride

CAS Number

18063-02-0

Product Name

2,6-Difluorobenzoyl chloride

IUPAC Name

2,6-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H

InChI Key

QRHUZEVERIHEPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F

Synonyms

2,6-Difluoro-benzoyl Chloride

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F

Synthesis of Heterocyclic Compounds:

  • Researchers have utilized 2,6-difluorobenzoyl chloride in the preparation of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, a class of heterocyclic compounds with potential applications in medicinal chemistry. []

Regioselective Synthesis:

  • This compound has also been employed in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines, another class of heterocyclic compounds with diverse potential applications in drug discovery. []

Friedel-Crafts Acylation:

  • 2,6-Difluorobenzoyl chloride can serve as an acylating agent in Friedel-Crafts acylation reactions. This reaction type allows for the introduction of an acyl group (R-C=O) onto an aromatic ring. Researchers have used this approach for the acylation of various aromatic compounds, including toluene, anisole, and thioanisole. []

2,6-Difluorobenzoyl chloride (C7H3ClF2O) is an aromatic acyl chloride derivative. It is a colorless to white crystalline solid []. While not naturally occurring, it finds use as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated ketones and amides.


Molecular Structure Analysis

The key feature of 2,6-difluorobenzoyl chloride is its aromatic ring structure. This benzene ring has two fluorine atoms attached at the 2nd and 6th positions, introducing electron-withdrawing character. Additionally, a carbonyl group (C=O) is attached to the ring at the 1st position. Finally, a chlorine atom (Cl) is bonded to the carbonyl carbon, forming the acyl chloride functional group (COCI) [].

This combination of functional groups makes 2,6-difluorobenzoyl chloride a reactive molecule, susceptible to nucleophilic substitution reactions at the carbonyl carbon due to the electron-withdrawing nature of the fluorines and the chlorine.


Chemical Reactions Analysis

2,6-Difluorobenzoyl chloride is primarily used as a reagent in organic synthesis. Here are some notable reactions:

  • Nucleophilic Acylation: This is the most common reaction. 2,6-Difluorobenzoyl chloride reacts with various nucleophiles (Nu) to form substituted aromatic ketones or amides. For example, reaction with an alcohol (ROH) yields a 2,6-difluorobenzoyl ester (RCOOC6H3F2).
C6H3F2COCl + ROH -> RCOOC6H3F2 + HCl (Eq. 1)
  • Friedel-Crafts Acylation

    This reaction allows the introduction of the 2,6-difluorobenzoyl group onto aromatic rings. The reaction is catalyzed by Lewis acids like aluminum chloride (AlCl3).

  • Hydrolysis

    2,6-Difluorobenzoyl chloride readily reacts with water to form 2,6-difluorobenzoic acid (C6H3F2COOH) and hydrochloric acid (HCl).

C6H3F2COCl + H2O -> C6H3F2COOH + HCl (Eq. 2)

Physical And Chemical Properties Analysis

  • Melting Point: 34-38 °C
  • Boiling Point: Not readily available
  • Density: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water.
  • Stability: Moisture sensitive. Decomposes readily in water (Eq. 2).

Mechanism of Action (Not Applicable)

2,6-Difluorobenzoyl chloride is not directly involved in biological systems and does not have a mechanism of action in that context.

2,6-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be a carcinogen [].

Proper safety precautions should be taken when handling this compound, including:

  • Wearing gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin, eyes, and clothing.
  • Following safe disposal procedures according to local regulations.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.94%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18063-02-0

Wikipedia

2,6-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15
Wang et al. Discovery of a first-in-class CDK2 selective degrader for AML differentiation therapy. Nature Chemical Biology, doi: 10.1038/s41589-021-00742-5, published online 4 March 2021

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